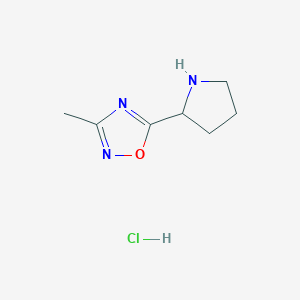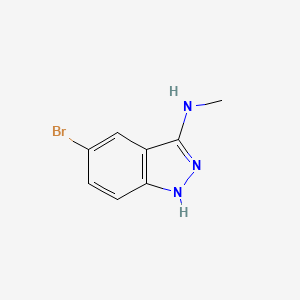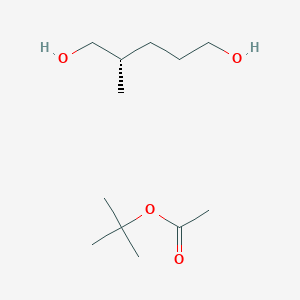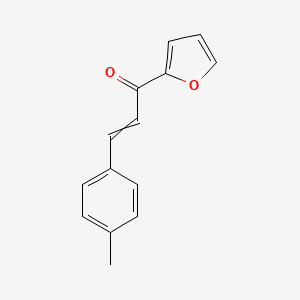
3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride: is a chemical compound that features a piperazine ring substituted with a benzyl group and a propanoic acid moiety. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Propanoic Acid Moiety: The benzylpiperazine is reacted with acrylonitrile to form a nitrile intermediate, which is subsequently hydrolyzed to yield the propanoic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and identity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Receptor Studies: Used in studies involving neurotransmitter receptors due to its piperazine structure.
Medicine:
Drug Development: Investigated for potential therapeutic effects, including antipsychotic and antidepressant activities.
Industry:
Chemical Intermediates: Used in the production of other pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with biological targets such as neurotransmitter receptors. The piperazine ring mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring or the propanoic acid moiety.
- Biological Activity: Variations in substituents can lead to differences in receptor binding affinity and biological activity.
- Uniqueness: 3-(4-Benzylpiperazin-1-yl)propanoic acid hydrochloride is unique due to its specific benzyl substitution, which can confer distinct pharmacological properties.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOMPWDHWZHTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)

![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)








